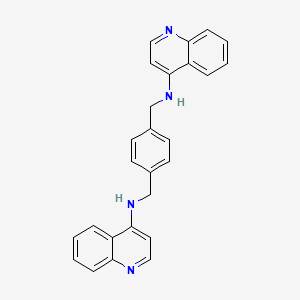![molecular formula C11H18 B12581132 (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane CAS No. 634153-54-1](/img/structure/B12581132.png)
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[311]heptane is a bicyclic compound with a unique structure that includes an ethylidene group and two methyl groups attached to a bicyclo[311]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the use of myrtenic acid as a starting material. The reaction typically involves the following steps:
Hydrogenation: Myrtenic acid is hydrogenated to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated to form the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and dehydration processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5S)-3-(Methylsulfonyl)-7-{4-[(1E)-1-propen-1-yl]phenyl}-3,6-diazabicyclo[3.1.1]heptane
- (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[311]heptane is unique due to its specific structural features, such as the ethylidene group and the arrangement of methyl groups
Propiedades
Número CAS |
634153-54-1 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(1R,5S)-2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H18/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4,9-10H,5-7H2,1-3H3/t9-,10-/m0/s1 |
Clave InChI |
DWCCJLJPVSWYNL-UWVGGRQHSA-N |
SMILES isomérico |
CC=C1CC[C@H]2C[C@@H]1C2(C)C |
SMILES canónico |
CC=C1CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



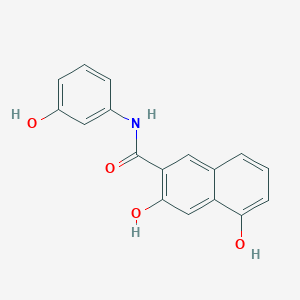
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
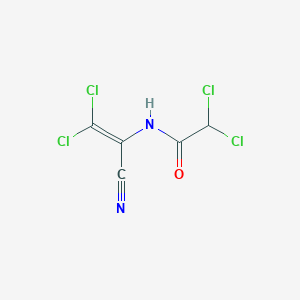
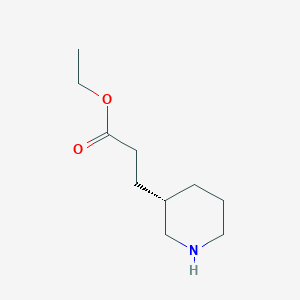
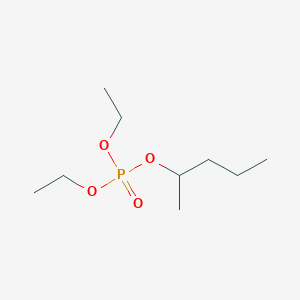
![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
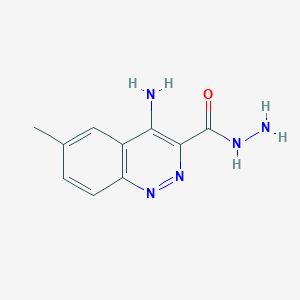
![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
